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Compound of Interest

Compound Name: 4-fluoro-N-phenylaniline

CAS No.: 330-83-6

Cat. No.: B1333262

Get Quote

Executive Summary
4-Fluoro-N-phenylaniline (CAS: 330-83-6), also known as 4-fluorodiphenylamine, represents

a critical scaffold in both medicinal chemistry and materials science.[1] Its molecular weight—

187.21 g/mol —is not merely a physical constant but the governing variable for stoichiometric

precision in palladium-catalyzed cross-couplings and the primary identifier in high-resolution

mass spectrometry (HRMS).[1]

This guide deconstructs the molecular weight of 4-fluoro-N-phenylaniline beyond the periodic

table sum, analyzing its isotopic distribution for mass spectrometry, its role in determining

reaction stoichiometry, and its application as a bioisostere in drug development.

Physicochemical Profile: The Numbers Behind the
Molecule
Accurate molecular weight calculations are prerequisite for precise molarity in synthesis and

accurate identification in proteomics or metabolomics.[1]
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Molecular Weight & Isotopic Distribution
The presence of Fluorine-19 (monoisotopic, 100% natural abundance) simplifies the mass

spectral interpretation compared to chlorinated or brominated analogs.[1] However, the carbon-

13 isotope effect must be accounted for in high-precision analysis.[1]

Chemical Formula:

Property Value Context for Researchers

Average Molecular Weight 187.21 g/mol

Used for synthesis

stoichiometry (weighing

reagents).[1]

Monoisotopic Mass 187.0797 Da

Used for Mass Spectrometry

(identifying the parent ion

ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632=""

class="inline ng-star-inserted">

or

).

Exact Mass 187.079727 Da
Theoretical value for HRMS

calibration.[1]

ClogP (Est.) ~3.3
Lipophilicity indicator for

bioavailability.[1]

H-Bond Donors 1
Secondary amine (NH); critical

for receptor binding.[1]

Isotopic Abundance (MS Prediction)
In Mass Spectrometry, the M+1 peak arises primarily from ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

.

Peak M (187.08): 100% Relative Intensity[1]
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Peak M+1 (188.08): ~13.2% (Due to 12 carbons ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

1.1% abundance)

Synthesis & Stoichiometry: MW as the Control
Variable
The synthesis of 4-fluoro-N-phenylaniline typically employs a Buchwald-Hartwig Amination.[1]

This Palladium-catalyzed C-N bond formation is sensitive to stoichiometry.[1] Using the wrong

MW (e.g., confusing it with the HCl salt) will lead to catalyst poisoning or incomplete

conversion.

The Reaction Pathway
The most efficient route couples 4-Fluoroaniline with Bromobenzene (or Aniline with 1-Bromo-

4-fluorobenzene).[1]

Reactants
4-Fluoroaniline + Bromobenzene

Oxidative Addition
Ar-Pd-Br Complex

Initiation

Pre-Catalyst
Pd(OAc)2 + Ligand (BINAP)

Activation

Amine Coordination
Pd-N Bond FormationBase (NaOtBu)

Reductive Elimination
Product Release

Regeneration (Pd0)
Product

4-Fluoro-N-phenylaniline
(MW: 187.21)

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of 4-fluoro-N-phenylaniline. The cycle relies on the

regeneration of Pd(0) after the reductive elimination step.

Experimental Protocol (Self-Validating)
Objective: Synthesize 1.0 gram of 4-fluoro-N-phenylaniline.

Stoichiometric Calculation:
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Target Mass: 1.0 g

Target Moles: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

Reagents Table:

Reagent MW ( g/mol ) Equiv.[1][2][3] Moles Mass Required

4-Fluoroaniline 111.12 1.0 5.34 mmol 593 mg

Bromobenzene 157.01 1.1 5.87 mmol 922 mg

NaOtBu (Base) 96.10 1.4 7.48 mmol 719 mg

Pd(OAc)₂ 224.51 0.02 0.10 mmol 24 mg

BINAP (Ligand) 622.66 0.04 0.21 mmol 133 mg

Toluene

(Solvent)
- - - 10 mL (0.5 M)

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon. Why: Pd

catalysts are sensitive to oxidation.

Catalyst Pre-loading: Add Pd(OAc)₂ and BINAP.[1] Add 5 mL Toluene. Stir at RT for 10 mins.

Why: Allows formation of the active catalytic complex.

Substrate Addition: Add 4-Fluoroaniline, Bromobenzene, and NaOtBu. Flush with Argon.

Reflux: Heat to 100°C for 12-16 hours.

Validation (TLC): Check consumption of 4-Fluoroaniline (

in 4:1 Hex/EtOAc).

Workup: Cool, filter through Celite (removes Pd salts), concentrate in vacuo.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Characterization
Once synthesized, the identity must be confirmed.[1] The molecular weight is the primary filter

for purity.[1]

Mass Spectrometry (LC-MS/GC-MS)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

Expected Signal:

ESI+:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

EI:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

(Molecular Ion)

Fragmentation Logic: Unlike alkyl amines, the diphenylamine structure is highly stable.[1] The

primary fragmentation pathway involves the loss of the hydrogen atom or ring cleavage under

high energy.[1]
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No
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(C6H5NH+)

Fragment m/z ~95
(FC6H4+)

MS/MS Confirmation MS/MS Confirmation

Click to download full resolution via product page

Figure 2: Mass Spectrometry decision tree for validating 4-fluoro-N-phenylaniline. The

presence of the 188.08 m/z peak (M+H) is the primary acceptance criterion.

Applications in Drug Development & Materials
Understanding the MW and properties of 4-fluoro-N-phenylaniline allows for its strategic use

in "Scaffold Hopping."[1]

Bioisosterism
In medicinal chemistry, the fluorine atom is a bioisostere for hydrogen but with significantly

different electronic properties.[1]

Metabolic Stability: The C-F bond (bond energy ~485 kJ/mol) blocks metabolic oxidation at

the para-position (blocking CYP450 metabolism), potentially extending the half-life (
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) of the drug compared to the non-fluorinated diphenylamine.

Lipophilicity: The addition of fluorine increases lipophilicity (LogP), enhancing membrane

permeability.[1]

Material Science (OLEDs)
Triarylamines are standard hole-transport materials.[1] 4-fluoro-N-phenylaniline serves as a

precursor.[1] The MW is crucial here for calculating the glass transition temperature (Tg)

correlations; higher MW derivatives generally offer better thermal stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Weight & Characterization
of 4-Fluoro-N-phenylaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333262/docs#technical-guide-molecular-weight-
characterization-of-4-fluoro-n-phenylaniline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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